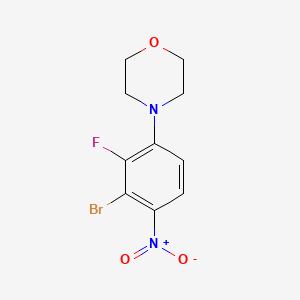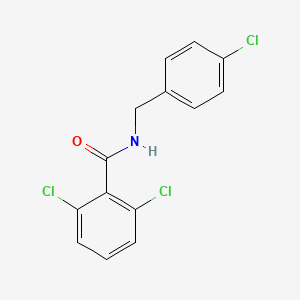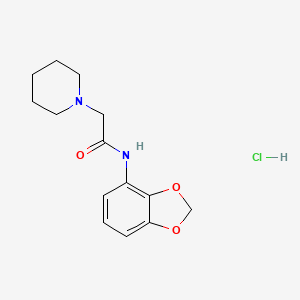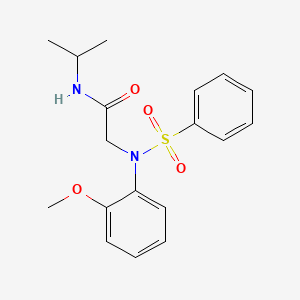![molecular formula C19H15BrN4 B4944728 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazolopyrimidines, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. Specifically, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been found to exhibit other biochemical and physiological effects. Studies have shown that it exhibits anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to exhibit antiviral activity against hepatitis C virus, making it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
One of the advantages of using 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes, including cancer cell growth and survival. However, one of the limitations is its low solubility in aqueous media, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is to investigate its potential as a therapeutic agent for cancer. Studies could focus on optimizing its potency and selectivity against cancer cells, as well as identifying potential combination therapies that could enhance its efficacy. Another potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases and viral infections. Studies could focus on elucidating its mechanism of action and identifying potential targets for drug development. Finally, future research could focus on developing new synthesis methods for this compound that could improve its yield and purity.
合成法
The synthesis of 5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to yield the pyrazolopyrimidine product. The reaction scheme is shown below:
科学的研究の応用
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit various biological activities, making it a potential candidate for drug discovery and development. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that it exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-12-2-4-14(5-3-12)17-11-19-22-16(10-18(21)24(19)23-17)13-6-8-15(20)9-7-13/h2-11H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPEHXHXPQMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![7-amino-5-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4944658.png)


![3-(1,5-dimethyl-4-hexen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)


![1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone](/img/structure/B4944681.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4944693.png)

![2-methyl-1-{2-[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]-2-oxoethyl}-1H-indole-3-carbonitrile](/img/structure/B4944715.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4944733.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4944754.png)

